Propyl 2-{[(4,5-dimethyl-1,2-oxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzothiophene core, and a propyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers using a platinum-carbene intermediate.
Synthesis of the Benzothiophene Core: The benzothiophene core can be constructed through a series of cyclization reactions involving thiophene derivatives.
Coupling Reactions: The final step involves coupling the isoxazole and benzothiophene intermediates using reagents such as boronic acids in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PROPYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The benzothiophene core may also contribute to the compound’s biological activity by interacting with cellular membranes or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 4,5-dimethylisoxazole have similar structural features and biological activities.
Benzothiophene Derivatives: Compounds like 2,3-dihydrobenzothiophene share the benzothiophene core and may exhibit similar chemical properties.
Uniqueness
PROPYL 2-{[(4,5-DIMETHYL-3-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
propyl 2-[(4,5-dimethyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-9-23-18(22)14-12-7-5-6-8-13(12)25-17(14)19-16(21)15-10(2)11(3)24-20-15/h4-9H2,1-3H3,(H,19,21) |
InChI Key |
JXRKNEPABSSPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3C)C |
Origin of Product |
United States |
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